molecular formula C6H15NS B15317312 3-(Ethylthio)-N-methylpropan-1-amine

3-(Ethylthio)-N-methylpropan-1-amine

Cat. No.: B15317312
M. Wt: 133.26 g/mol
InChI Key: ULTXMFKZGQCOHG-UHFFFAOYSA-N
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Description

3-(Ethylthio)-N-methylpropan-1-amine is an organic compound characterized by the presence of an ethylthio group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)-N-methylpropan-1-amine typically involves the alkylation of N-methylpropan-1-amine with an ethylthio group. One common method is the reaction of N-methylpropan-1-amine with ethylthiol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding N-methylpropan-1-amine.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: N-methylpropan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylthio)-N-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The ethylthio group can participate in binding interactions with enzymes or receptors, influencing their activity. The compound may also affect cellular pathways by modulating the function of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)-N-methylpropan-1-amine: Similar structure but with a methylthio group instead of an ethylthio group.

    3-(Ethylthio)-N-ethylpropan-1-amine: Similar structure but with an ethyl group on the amine nitrogen.

    3-(Ethylthio)-N-methylbutan-1-amine: Similar structure but with an additional carbon in the backbone.

Uniqueness

3-(Ethylthio)-N-methylpropan-1-amine is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

3-ethylsulfanyl-N-methylpropan-1-amine

InChI

InChI=1S/C6H15NS/c1-3-8-6-4-5-7-2/h7H,3-6H2,1-2H3

InChI Key

ULTXMFKZGQCOHG-UHFFFAOYSA-N

Canonical SMILES

CCSCCCNC

Origin of Product

United States

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